

Application Note: Simultaneous Detection of Multiple Mycotoxins using LC-MS/MS

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *rac Zearalanone-d6*

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Introduction

Mycotoxins, toxic secondary metabolites produced by fungi, are a significant concern for food and feed safety worldwide. Their diverse chemical structures and toxicological profiles necessitate sensitive and reliable analytical methods for their detection and quantification. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for multi-mycotoxin analysis due to its high selectivity, sensitivity, and ability to simultaneously measure a wide range of analytes in complex matrices.^{[1][2][3]} This application note provides a detailed protocol for the simultaneous detection of 11 common mycotoxins using a robust LC-MS/MS method.

Experimental Protocol

This protocol is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method, which has been demonstrated to be effective for a variety of food matrices.^{[4][5]}

1. Sample Preparation (Modified QuEChERS)

- Homogenization: Weigh 5 g of a representative, homogenized sample into a 50 mL polypropylene centrifuge tube.

- Extraction:
 - Add 10 mL of extraction solvent (e.g., acetonitrile/water/formic acid, 79/20/1, v/v/v).^[6]
 - For samples with low water content, add 10 mL of water and vortex for 1 minute before adding the organic solvent.
 - Add internal standards at this stage if using stable isotope-labeled standards.^{[1][7]}
 - Vortex or shake vigorously for 20 minutes.
- Salting-Out:
 - Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate).
 - Immediately vortex for 1 minute to prevent the agglomeration of salts.
- Centrifugation: Centrifuge the tubes at 4000 rpm for 10 minutes at 4°C.
- Cleanup (d-SPE):
 - Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing a d-SPE cleanup mixture (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
 - Vortex for 1 minute.
- Final Centrifugation and Dilution:
 - Centrifuge at 12,000 rpm for 5 minutes.
 - Transfer an aliquot of the supernatant into an autosampler vial.
 - Dilute the extract with a suitable solvent (e.g., mobile phase A) to minimize matrix effects.^[2]
 - The diluted sample is now ready for LC-MS/MS analysis.

2. LC-MS/MS Analysis

- Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
- Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[\[8\]](#)

Table 1: Chromatographic Conditions

Parameter	Value
Column	C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m) [7]
Mobile Phase A	Water with 5 mM ammonium acetate and 0.1% formic acid [9]
Mobile Phase B	Methanol with 5 mM ammonium acetate and 0.1% formic acid [9]
Flow Rate	0.3 mL/min [9]
Injection Volume	5 μ L
Column Temperature	40°C
Gradient Elution	A typical gradient starts with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the mycotoxins, followed by a re-equilibration step. For example: 0-1 min (95% A), 1-10 min (linear gradient to 5% A), 10-12 min (hold at 5% A), 12.1-15 min (return to 95% A).

Table 2: Mass Spectrometry Parameters

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), positive and negative switching[3]
Capillary Voltage	3.5 kV (positive), -2.5 kV (negative)[10]
Source Temperature	150°C[8][10]
Desolvation Gas	Nitrogen
Desolvation Temperature	550°C[10]
Collision Gas	Argon
Detection Mode	Multiple Reaction Monitoring (MRM)[8]

Table 3: Example MRM Transitions for Selected Mycotoxins

Mycotoxin	Precursor Ion (m/z)	Product Ion 1 (m/z) (Quantifier)	Product Ion 2 (m/z) (Qualifier)	Polarity
Aflatoxin B1	313.1	285.1	241.1	Positive
Aflatoxin G1	329.1	311.1	243.1	Positive
Ochratoxin A	404.1	239.1	358.1	Positive
Deoxynivalenol	297.1	249.1	138.1	Positive
Zearalenone	319.1	175.1	131.1	Positive
Fumonisin B1	722.5	334.3	352.3	Positive
T-2 Toxin	467.2	215.1	185.1	Positive
HT-2 Toxin	425.2	263.1	105.1	Positive
Aflatoxin B2	315.1	287.1	259.1	Positive
Aflatoxin G2	331.1	313.1	257.1	Positive
Fumonisin B2	706.5	336.3	318.3	Positive

Note: MRM transitions should be optimized for the specific instrument used.

Quantitative Data Summary

The performance of a multi-mycotoxin method is evaluated through validation parameters such as the limit of detection (LOD), limit of quantification (LOQ), and recovery. The following table summarizes typical performance data from published methods.

Table 4: Summary of Quantitative Performance Data for Multi-Mycotoxin LC-MS/MS Methods

Mycotoxin	Matrix	LOD (µg/kg)	LOQ (µg/kg)	Recovery (%)	Reference
Aflatoxin B1	Cereals	0.15 - 0.5	0.5 - 1.0	85 - 110	[3] [9]
Aflatoxin B2	Cereals	0.15 - 0.5	0.5 - 1.0	85 - 110	[3] [9]
Aflatoxin G1	Cereals	0.15 - 0.5	0.5 - 1.0	85 - 110	[3] [9]
Aflatoxin G2	Cereals	0.15 - 0.5	0.5 - 1.0	85 - 110	[3] [9]
Ochratoxin A	Cereals	0.2 - 1.0	0.5 - 2.0	80 - 115	[3]
Deoxynivalenol	Cereals	10 - 50	20 - 100	90 - 105	[11]
Zearalenone	Cereals	1.0 - 10	2.0 - 20	88 - 112	[3]
Fumonisin B1	Maize	10 - 50	25 - 150	85 - 110	[11]
Fumonisin B2	Maize	10 - 50	25 - 150	85 - 110	[11]
T-2 Toxin	Cereals	0.5 - 5.0	1.0 - 10	80 - 110	[3]
HT-2 Toxin	Cereals	0.5 - 5.0	1.0 - 10	80 - 110	[3]

Note: LOD, LOQ, and recovery values can vary depending on the specific matrix, instrumentation, and method used.

Experimental Workflow

The following diagram illustrates the overall workflow for the simultaneous detection of multiple mycotoxins.



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Caption: Experimental workflow for multi-mycotoxin analysis.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the simultaneous quantification of multiple mycotoxins in various food and feed matrices. The use of a modified QuEChERS protocol for sample preparation ensures efficient extraction and cleanup, while the high selectivity of tandem mass spectrometry minimizes matrix interference. [1][5] This method can be readily adapted and validated for routine monitoring of mycotoxin contamination, helping to ensure food safety and compliance with regulatory limits.

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- To cite this document: BenchChem. [Application Note: Simultaneous Detection of Multiple Mycotoxins using LC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15292396#lc-ms-ms-protocol-for-simultaneous-detection-of-multiple-mycotoxins]

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